formamide CAS No. 25542-19-2](/img/structure/B2871854.png)

(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

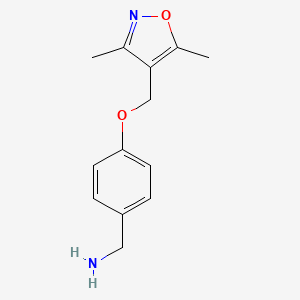

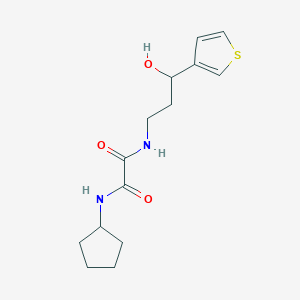

The compound “(E)-N-(methoxycarbonyl)iminoformamide” is an amide, which is a type of organic compound. Amides are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amine group (-NH2, -NHR, or -NR2). They play a significant role in the biochemistry of life as they are key building blocks of proteins .

Molecular Structure Analysis

The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and an amine group attached to the same carbon atom . The specific structure of “(E)-N-(methoxycarbonyl)iminoformamide” would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . The specific reactions that “(E)-N-(methoxycarbonyl)iminoformamide” would undergo would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For amides, these properties can include a high boiling point due to the presence of polar bonds, and the ability to participate in hydrogen bonding .Aplicaciones Científicas De Investigación

Organogel Formation and Properties

Perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and hydrophilic groups, including structures related to (E)-N-(methoxycarbonyl)iminoformamide, have been explored for their gelating abilities in different solvents. These compounds have shown potential in forming fluorescent gels with distinct properties, such as reversible transformation between gel and solution states induced by temperature changes. Their applications are considered significant in the design of novel organogels for various technological applications (Wu et al., 2011).

Advancements in N-Formylation Techniques

The field of organic synthesis has seen developments in the N-formylation of amines, an area relevant to the chemical structure . Innovative methods have been introduced for the N-formylation of primary and secondary amines using formamide and sodium methoxide, offering moderate to excellent yield. This progress highlights the importance of such compounds in synthesizing N-formyl amides, a crucial step in the production of various pharmaceuticals and chemicals (Joseph et al., 2013).

Synthesis of Complex Organic Compounds

Research has also delved into the synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines, demonstrating the versatility of (E)-N-(methoxycarbonyl)iminoformamide-related compounds in organic synthesis. This work shows the potential of such chemicals in facilitating complex reactions that lead to biologically and pharmaceutically relevant molecules (Clark et al., 1991).

Catalysis and Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines, closely related to the compound , has been highlighted for their role in the asymmetric synthesis of amines. This research underscores the utility of these compounds in catalysis, enabling the synthesis of a wide range of highly enantioenriched amines. The versatility and efficiency of these methodologies have significant implications for the development of chiral drugs and other active pharmaceutical ingredients (Ellman et al., 2002).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl (NE)-N-methoxycarbonyliminocarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGMXVAFAFDOOE-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-{[(2-toluidinocarbonyl)oxy]imino}-1H-indol-2-one](/img/structure/B2871771.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)